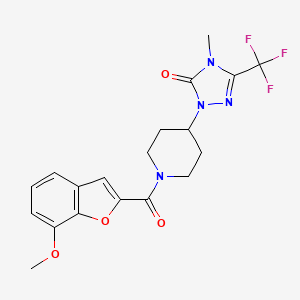

1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

The compound 1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one features a triazolone core (1,2,4-triazol-5-one) substituted with:

- A 4-methyl group on the triazolone ring.

- A trifluoromethyl (-CF₃) group at position 2.

- A piperidin-4-yl moiety at position 1, which is further acylated by a 7-methoxybenzofuran-2-carbonyl group.

This structure combines aromatic heterocycles (benzofuran), a polar methoxy group, and lipophilic trifluoromethyl and piperidine groups. The compound’s structural elucidation likely employs crystallographic tools like SHELXL for refinement and WinGX for data analysis .

Eigenschaften

IUPAC Name |

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O4/c1-24-17(19(20,21)22)23-26(18(24)28)12-6-8-25(9-7-12)16(27)14-10-11-4-3-5-13(29-2)15(11)30-14/h3-5,10,12H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMHUQZXIBNCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole class of compounds, known for their diverse biological activities. This article reviews its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C19H19F3N4O4

- Molecular Weight : 424.38 g/mol

- IUPAC Name : 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

This antimicrobial profile suggests potential applications in developing new antibiotics or antifungal agents.

Interaction with Receptors

The compound has been evaluated for its interaction with serotonin receptors (5-HT receptors), particularly the 5-HT1A and 5-HT7 subtypes. These receptors are crucial in regulating mood and anxiety, making them significant targets for antidepressant therapies.

In vitro studies have indicated that this compound acts as a partial agonist at the 5-HT1A receptor, which could contribute to its potential antidepressant effects. Additionally, it has shown weak inhibitory activity against phosphodiesterases (PDEs), which are involved in various signaling pathways related to mood regulation.

Study on Antidepressant Potential

A study conducted by researchers aimed to evaluate the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors in rodents treated with the compound compared to controls. These findings suggest that it may enhance serotonergic transmission.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the triazole ring and subsequent modification with the benzofuran moiety. Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity.

The proposed mechanism of action for this compound includes:

- Serotonin Receptor Modulation : By interacting with 5-HT receptors, it may enhance serotonin signaling.

- Phosphodiesterase Inhibition : This could lead to increased levels of cyclic AMP (cAMP) within cells, further influencing mood-related pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Triazolone Derivatives with Piperidine Substituents

Example 1: 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()

- Core : Triazolone with a phenyl group at position 3.

- Substituents: 4-Bromophenylacetyl on piperidine. No trifluoromethyl or benzofuran groups.

- Comparison: The bromophenyl group increases molecular weight and may enhance halogen bonding in target interactions.

Example 2: N-(4-hydroxy-2-nitrophenyl)-formamide ()

- Core : Formamide with nitro and hydroxy substituents.

- Substituents : Lacks triazolone or piperidine groups.

- Comparison :

- The nitro group confers electron-withdrawing effects but may reduce metabolic stability.

- Structural dissimilarity highlights the uniqueness of the target compound’s triazolone-piperidine-benzofuran architecture.

Benzofuran-Containing Analogues

Example 3: (3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one ()

- Core : Benzofuran fused with a pyrazole ring.

- Substituents: Amino and methyl groups on pyrazole.

- Comparison :

- The benzofuran moiety is retained but integrated into a pyrazole system rather than a triazolone.

- Absence of piperidine and trifluoromethyl groups suggests divergent biological targets.

Key Structural Differences and Implications

Role of the Trifluoromethyl Group

Piperidine and Benzofuran Synergy

- The 7-methoxybenzofuran group combines aromaticity with moderate polarity, balancing solubility and lipophilicity—a feature absent in phenyl-substituted analogs (Example 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.